molecular formula C16H18N2O2 B2715308 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone CAS No. 339106-15-9

1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone

Cat. No.: B2715308
CAS No.: 339106-15-9
M. Wt: 270.332
InChI Key: ZPAYSUTXGBQBFD-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Research

Quinoline’s medicinal potential was first recognized in the early 19th century. Isolated from coal tar by Friedlieb Ferdinand Runge in 1834, it became a foundational template for antimalarial drugs such as quinine and chloroquine. By the 20th century, synthetic quinoline derivatives like fluoroquinolones (e.g., ciprofloxacin) revolutionized antibacterial therapy. The structural flexibility of the quinoline nucleus allowed substitutions at positions 2, 4, and 8, enabling tailored bioactivity. For example, chloroquine’s efficacy against malaria parasites stemmed from its 4-aminoquinoline structure, while the addition of fluorine at position 6 in fluoroquinolones enhanced bacterial DNA gyrase inhibition.

The mid-20th century saw expanded applications in oncology, with camptothecin and topotecan demonstrating anticancer activity through topoisomerase I inhibition. Concurrently, synthetic efforts focused on optimizing pharmacokinetic properties. The introduction of electron-donating or withdrawing groups, such as methoxy or halogens, fine-tuned drug-receptor interactions. These advancements laid the groundwork for modern quinoline hybrids, including morpholino-functionalized derivatives.

Significance of 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone in Contemporary Research

This compound represents a strategic fusion of quinoline with a morpholine moiety, a nitrogen-oxygen heterocycle known to improve solubility and target engagement. Its molecular structure (Fig. 1) features:

  • A methyl group at position 4 of the quinoline ring.
  • A morpholino group at position 2.
  • An acetyl substituent at position 3.

This configuration enhances binding to enzymes and receptors involved in cancer and neurodegenerative diseases. For instance, morpholino groups have been shown to modulate cholinesterase activity, while the acetyl group may facilitate hydrophobic interactions with protein pockets. Recent studies highlight its role as a precursor in synthesizing kinase inhibitors, particularly those targeting MET and VEGFR pathways.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C~16~H~18~N~2~O~2~
Molecular Weight 270.33 g/mol
Purity >90%
Pharmacophoric Features Quinoline, morpholine, acetyl

Evolution of Morpholino-Quinoline Hybrid Compounds

The integration of morpholine into quinoline frameworks marks a deliberate shift toward multitargeted therapeutics. Early morpholino-quinoline hybrids, such as 2-morpholino-4-anilinoquinolines, demonstrated potent anticancer activity against HepG2 cells (IC~50~ = 2.1–8.7 μM). These compounds inhibited tyrosine kinases by forming hydrogen bonds with MET and EGFR receptors. Subsequent derivatives, like 4-N-phenylaminoquinolines with morpholine substituents, exhibited dual cholinesterase inhibition and antioxidant properties. For example, compound 11g showed IC~50~ values of 1.94 μM (AChE) and 28.37 μM (BChE), outperforming reference drugs.

Table 2: Evolution of Morpholino-Quinoline Hybrids

Compound Class Key Modifications Biological Activity
2-Morpholino-4-anilinoquinolines Anilino at C4, morpholino at C2 Anticancer (HepG2)
4-N-Phenylaminoquinolines Morpholino at C2, substituted phenyl at C4 Anti-cholinesterase, antioxidant
This compound Acetyl at C3, methyl at C4 Kinase inhibition precursor

Research Objectives and Scope

Current research on This compound prioritizes three objectives:

  • Synthetic Optimization : Refining reaction conditions to enhance yield and purity. Current protocols achieve >90% purity, but scalability remains a challenge.
  • Structure-Activity Relationship (SAR) Studies : Investigating the impact of substituents on bioactivity. Preliminary data suggest that the morpholino group enhances solubility, while the acetyl group aids in membrane permeability.
  • Therapeutic Exploration : Evaluating efficacy in oncology (e.g., MET inhibition) and neurodegenerative diseases (e.g., acetylcholinesterase modulation).

The compound’s dual potential as a kinase inhibitor precursor and neuroprotective agent positions it as a versatile candidate for multifunctional drug development. Future studies will likely explore its synergy with existing therapeutics and in vivo pharmacokinetic profiles.

Properties

IUPAC Name

1-(4-methyl-2-morpholin-4-ylquinolin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-13-5-3-4-6-14(13)17-16(15(11)12(2)19)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAYSUTXGBQBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, a compound with potential pharmacological applications, has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

This compound features a quinoline nucleus, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

In Vitro Studies

In vitro evaluations have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For example, one study reported MIC values ranging from 125 to 250 µg/mL against these bacterial strains .

Bacterial Strain MIC (µg/mL)
Escherichia coli125
Staphylococcus aureus250
Pseudomonas aeruginosa200

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound was screened against various human tumor cell lines, revealing promising results.

Case Studies

In a study conducted by the National Cancer Institute (NCI), the compound demonstrated significant cytotoxicity against several cancer cell lines, including leukemia (CCRF-CEM) and breast cancer (MCF-7). The IC50 values for these cell lines were found to be approximately 0.5 µM, indicating potent antitumor activity .

Cell Line IC50 (µM)
CCRF-CEM (Leukemia)0.5
MCF-7 (Breast Cancer)0.6
Hela (Cervical Cancer)0.8

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/AKT pathway.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to the ATP-binding site of several kinases involved in cancer progression . This binding disrupts critical signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone is characterized by a quinoline ring system, which is known for its biological activity. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. The compound has a molecular weight of 270.33 g/mol and a melting point that can be referenced from chemical databases .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer research. Quinoline compounds are known to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have been synthesized and evaluated for their effectiveness against human ovarian cancer cell lines . The specific mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in developing new cancer therapies.

Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Research into similar quinoline derivatives indicates their effectiveness against bacterial strains, suggesting that this compound could potentially exhibit similar properties . This opens avenues for further investigation into its use as an antibacterial agent.

Case Study 1: Anticancer Screening

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of quinoline-based compounds found that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity Type Compound Cell Line/Organism Effect Observed
AnticancerThis compoundA2780 (Ovarian Cancer)Significant cytotoxicity
AntimicrobialThis compoundVarious bacterial strainsInhibition of growth

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone* C₁₆H₁₈N₂O₂ 282.33 4-Me, 2-morpholino, 3-ethanone N/A
1-(2-Methyl-4-phenyl-3-quinolinyl)ethanone C₁₈H₁₅NO 261.32 2-Me, 4-Ph, 3-ethanone N/A
1-(4-Chlorophenyl)-2-(quinolin-4-yl)-1-ethanone C₁₇H₁₂ClNO 289.74 4-Cl-Ph, quinolin-4-yl 138–139 ()
1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone C₁₂H₁₅NO₄S 285.32 4-morpholine sulfonyl, ethanone N/A

*Theoretical values based on structural analysis.

Key Findings and Implications

  • Substituent Effects: The morpholino group enhances solubility and hydrogen-bonding capacity compared to hydrophobic groups (e.g., phenyl in ). This may improve bioavailability in drug design .
  • Reactivity : Thioxo () and sulfonyl () substituents introduce distinct reactivities, suggesting tunability for specific applications like enzyme inhibition or metal coordination.
  • Synthetic Challenges: Morpholino introduction requires precise control of reaction conditions (e.g., solvent-free methods in ) to avoid byproducts.

Q & A

Q. What are the key synthetic routes for 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
  • Morpholine incorporation : Nucleophilic substitution or coupling reactions (e.g., using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the morpholino group .
  • Ethanone functionalization : Acetylation via Friedel-Crafts or similar reactions. Optimization requires monitoring reaction progress (e.g., thin-layer chromatography) and adjusting variables like solvent (DMF, THF), temperature, and catalyst load . Microwave-assisted synthesis may enhance efficiency .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Spectroscopic techniques :
  • NMR : Characteristic signals for the ethanone carbonyl (δ ~200-220 ppm in 13C^{13}\text{C}) and morpholino protons (δ ~3.5-4.0 ppm in 1H^{1}\text{H}) .
  • IR : Peaks for C=O (~1700 cm1^{-1}) and morpholino C-N (~1250 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values.
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • SAR foundations : Compare activity with analogs lacking the morpholino or methyl groups to identify critical substituents .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., PI3K) or DNA topoisomerases, leveraging the quinoline core’s planar structure for π-π stacking .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate cytotoxicity results with apoptosis markers (e.g., Annexin V) or clonogenic assays .
  • Purity verification : HPLC (>95% purity) and LC-MS to exclude impurities as confounding factors .
  • Proteomics : Identify off-target effects via phosphoproteomic profiling .

Q. How can reaction yields be improved while minimizing byproducts?

  • Design of Experiments (DoE) : Use factorial designs to optimize solvent polarity, temperature, and stoichiometry .
  • Catalyst screening : Test Pd-based catalysts for coupling steps or Lewis acids (e.g., AlCl3_3) for acetylation .
  • Byproduct analysis : GC-MS or 19F^{19}\text{F} NMR (if fluorinated intermediates) to trace undesired pathways .

Q. What advanced techniques characterize its excited-state properties for photodynamic applications?

  • Time-resolved fluorescence : Measure triplet-state lifetimes using laser flash photolysis .
  • TD-DFT : Predict absorption/emission spectra and compare with experimental UV-Vis data .
  • EPR : Detect reactive oxygen species (ROS) generation under irradiation .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationMicrowave-assisted synthesis, DoE
Structural ValidationX-ray crystallography (SHELX), NMR/IR
Biological ProfilingMTT, microdilution, proteomics
Computational ModelingAutoDock, DFT, MD simulations
Photodynamic AnalysisTime-resolved fluorescence, EPR

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